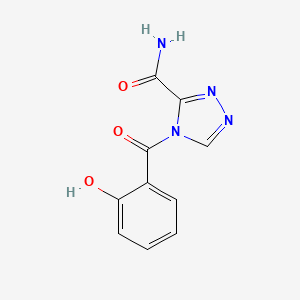
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxybenzoyl and triazole moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide typically involves the condensation of 2-hydroxybenzoyl chloride with 4H-1,2,4-triazole-3-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products Formed
Oxidation: Formation of 4-(2-oxobenzoyl)-4H-1,2,4-triazole-3-carboxamide.
Reduction: Formation of 4-(2-hydroxybenzyl)-4H-1,2,4-triazole-3-carboxamide.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as UV filters or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxybenzoyl moiety can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the triazole ring can participate in coordination with metal ions or other active sites. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-amine
- 4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxylic acid
Uniqueness
4-(2-Hydroxybenzoyl)-4H-1,2,4-triazole-3-carboxamide is unique due to the presence of both hydroxybenzoyl and carboxamide functionalities, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
62735-31-3 |
|---|---|
Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
4-(2-hydroxybenzoyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-8(16)9-13-12-5-14(9)10(17)6-3-1-2-4-7(6)15/h1-5,15H,(H2,11,16) |
InChI Key |
UEVZNKMMPXGSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NN=C2C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


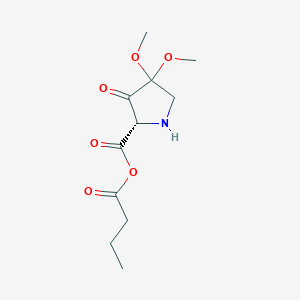

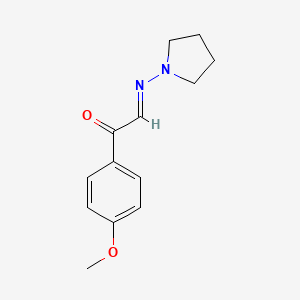
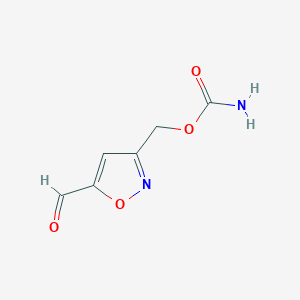
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
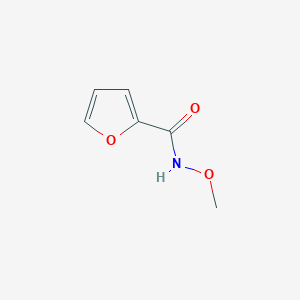

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
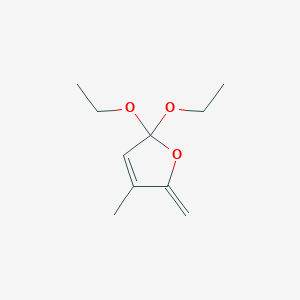
![1-Phenyl-2-(5-phenylpyrido[2,3-d]pyridazin-8-yl)ethanone](/img/structure/B12893992.png)
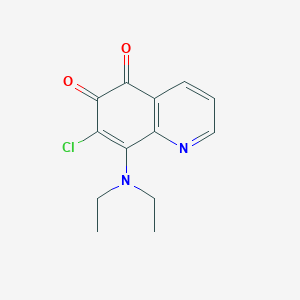
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
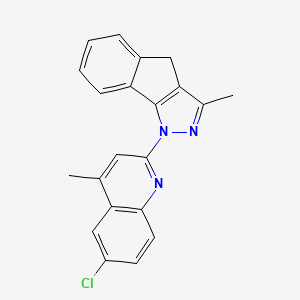
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
